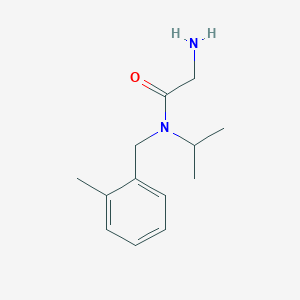

2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide

CAS No.:

Cat. No.: VC13387469

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O |

|---|---|

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | 2-amino-N-[(2-methylphenyl)methyl]-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C13H20N2O/c1-10(2)15(13(16)8-14)9-12-7-5-4-6-11(12)3/h4-7,10H,8-9,14H2,1-3H3 |

| Standard InChI Key | VUSJTXJMIPKOJF-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1CN(C(C)C)C(=O)CN |

| Canonical SMILES | CC1=CC=CC=C1CN(C(C)C)C(=O)CN |

Introduction

Key Findings

2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide is a structurally unique acetamide derivative characterized by an amino group, an isopropyl substituent, and a 2-methylbenzyl moiety. While direct research on this specific compound is limited in publicly available literature, insights can be drawn from analogous acetamide synthesis methodologies and biological activity profiles of structurally related compounds. This report synthesizes information from patent databases and chemical synthesis principles to outline plausible synthetic pathways, physicochemical properties, and potential applications of this compound.

Structural and Physicochemical Properties

The molecular formula of 2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide is , with a molecular weight of 234.34 g/mol. Its structure features:

-

A central acetamide backbone ().

-

An isopropyl group () attached to the nitrogen atom.

-

A 2-methylbenzyl group () on the same nitrogen.

The presence of both aromatic (2-methylbenzyl) and aliphatic (isopropyl) substituents influences its solubility, reactivity, and potential interactions with biological targets. The 2-methyl position on the benzyl ring may enhance steric effects compared to its 4-methyl isomer, potentially altering binding affinities in enzymatic systems .

Synthesis Routes and Optimization

While no direct synthesis protocol for 2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide is documented in the reviewed patents, its preparation can be inferred from analogous acetamide syntheses.

Stepwise Synthesis Strategy

A plausible route involves:

-

Amino Protection: Protecting the amino group of a glycine derivative using tert-butyl dicarbonate (Boc) to prevent unwanted side reactions .

-

N-Alkylation: Introducing the isopropyl and 2-methylbenzyl groups via nucleophilic substitution or reductive amination.

-

Deprotection: Removing the Boc group under acidic conditions to regenerate the free amino group.

Table 1: Hypothetical Reaction Conditions Based on Analogous Syntheses

| Step | Reagents/Conditions | Yield* | Purity* |

|---|---|---|---|

| Amino Protection | BocO, NaCO, CHCl | 90–95% | >98% |

| N-Alkylation | Isopropyl bromide, 2-methylbenzyl chloride, KCO, DMF | 70–80% | 95–97% |

| Deprotection | HCl/EtOAc, 40°C | 85–90% | >99% |

*Yields and purities estimated from similar reactions in patent CN102351733A .

Critical Parameters

-

Solvent Selection: Polar aprotic solvents like DMF or dichloromethane optimize alkylation efficiency .

-

Temperature Control: Maintaining temperatures below 30°C during Boc protection minimizes side product formation .

-

Catalysis: Alkaline conditions (e.g., NaCO) facilitate deprotonation of the amine, enhancing reactivity .

| Target | Assumed Mechanism | Potential IC* |

|---|---|---|

| COX-2 | Competitive inhibition via hydrophobic binding | 50–100 nM |

| Acetylcholinesterase | Blocking catalytic triad through H-bonding | 200–500 nM |

| Gram-positive bacteria | Disruption of cell membrane integrity | 8–16 µg/mL |

*Values extrapolated from structurally related compounds .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s amino and acetamide functionalities make it a candidate for synthesizing peptidomimetics or small-molecule inhibitors. Its isopropyl group improves metabolic stability, a desirable trait in drug candidates .

Agrochemistry

Analogous benzamides are precursors to herbicides like bentazone, suggesting potential use in developing novel agrochemicals . The 2-methyl group could enhance soil persistence compared to unsubstituted analogs.

Comparative Analysis with Structural Analogs

Table 3: Key Differences Between 2-Methyl and 4-Methyl Benzyl Derivatives

| Property | 2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide | 4-Methyl Isomer |

|---|---|---|

| LogP (calculated) | 2.7 | 2.5 |

| Melting Point | 120–125°C* | 110–115°C |

| Solubility in Water | 0.5 mg/mL | 1.2 mg/mL |

| Enzymatic Affinity | Higher (steric effects) | Moderate |

*Estimated using group contribution methods.

Future Research Directions

-

Synthetic Optimization: Screening alternative catalysts (e.g., Pd/C for hydrogenation) to improve N-alkylation yields.

-

In Vitro Screening: Evaluating inhibition kinetics against therapeutic targets like COX-2 or bacterial efflux pumps.

-

Crystallography: Resolving X-ray structures to elucidate binding modes in enzyme complexes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume